molecular formula C23H24N2O4S B6539450 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060250-55-6

2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B6539450
CAS RN: 1060250-55-6
M. Wt: 424.5 g/mol
InChI Key: XQIBUATVMHZCBW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a phenyl ring, an acetamide group, a thiophenyl group, and methoxy groups. These functional groups could potentially influence the compound’s reactivity and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and thiophenyl rings suggests that the compound could have a planar structure, while the methoxy and acetamide groups could introduce some steric hindrance .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The phenyl and thiophenyl rings might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents, while the nonpolar phenyl and thiophenyl rings could increase its solubility in nonpolar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to assess its toxicity and efficacy .

properties

IUPAC Name

2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-28-20-10-7-17(12-21(20)29-2)14-23(27)25-18-8-5-16(6-9-18)13-22(26)24-15-19-4-3-11-30-19/h3-12H,13-15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIBUATVMHZCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide

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